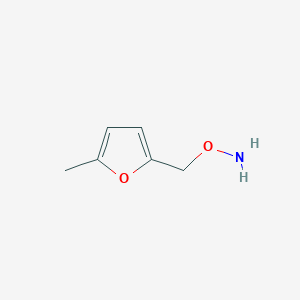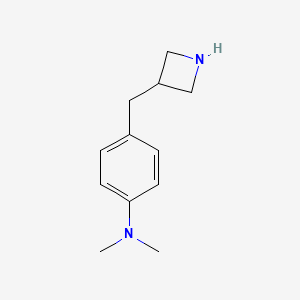
4-(azetidin-3-ylmethyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(azetidin-3-ylmethyl)-N,N-dimethylaniline is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
One common synthetic route starts with the preparation of N-Boc-azetidin-3-one, which is then subjected to a Horner–Wadsworth–Emmons reaction to form the azetidine ring . The resulting intermediate is then reacted with N,N-dimethylaniline under suitable conditions to yield the target compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(azetidin-3-ylmethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
4-(azetidin-3-ylmethyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(azetidin-3-ylmethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The azetidine ring and the aniline moiety contribute to its binding affinity and specificity towards these targets. Detailed studies using techniques like X-ray crystallography and molecular docking are employed to elucidate the exact binding interactions and pathways involved .
Comparación Con Compuestos Similares
4-(azetidin-3-ylmethyl)-N,N-dimethylaniline can be compared with other azetidine derivatives and aniline-based compounds. Similar compounds include:
4-(azetidin-3-ylmethyl)pyridine: This compound has a pyridine ring instead of an aniline moiety and exhibits different chemical and biological properties.
N,N-dimethylaniline: Lacks the azetidine ring and has different reactivity and applications.
Azetidine-2-one derivatives: These compounds have a carbonyl group in the azetidine ring and are used in different contexts, such as β-lactam antibiotics.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-(azetidin-3-ylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C12H18N2/c1-14(2)12-5-3-10(4-6-12)7-11-8-13-9-11/h3-6,11,13H,7-9H2,1-2H3 |
Clave InChI |
MVRBQAARZJXFCY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


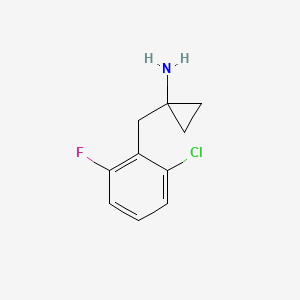
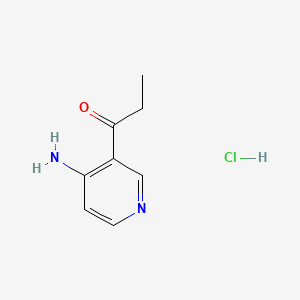

![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
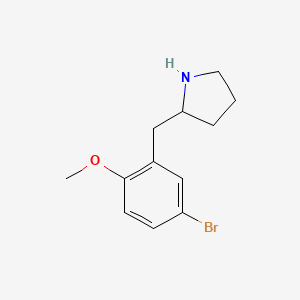
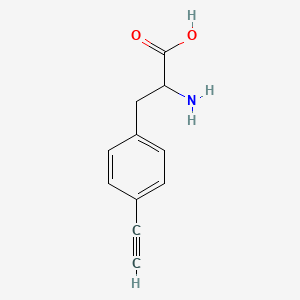

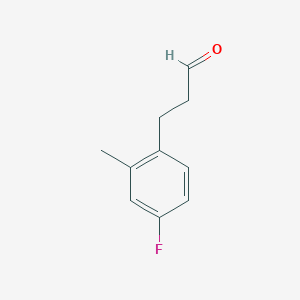
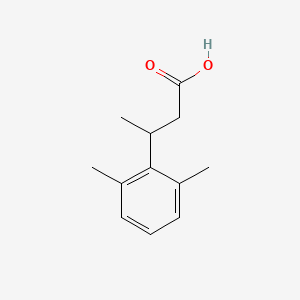
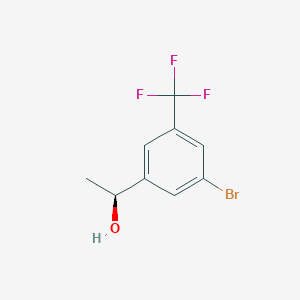


![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
